molecular formula C21H23N5OS B11386345 3-ethyl-N-(2-ethylphenyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

3-ethyl-N-(2-ethylphenyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11386345
M. Wt: 393.5 g/mol
InChI Key: XQZMPXKNBNHZFT-UHFFFAOYSA-N
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Description

3-ETHYL-N-(2-ETHYLPHENYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triazolothiadiazine derivatives, including 3-ETHYL-N-(2-ETHYLPHENYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE, typically involves the cyclization of hydrazine derivatives with ortho esters under acidic conditions . The reaction conditions often require refluxing the reactants in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-N-(2-ETHYLPHENYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

3-ETHYL-N-(2-ETHYLPHENYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ETHYL-N-(2-ETHYLPHENYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s ability to form hydrogen bonds and interact with various biological targets makes it a versatile pharmacophore. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ETHYL-N-(2-ETHYLPHENYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of ethyl and phenyl groups enhances its lipophilicity and potential for crossing biological membranes, making it a promising candidate for drug development .

Properties

Molecular Formula

C21H23N5OS

Molecular Weight

393.5 g/mol

IUPAC Name

3-ethyl-N-(2-ethylphenyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C21H23N5OS/c1-3-14-10-8-9-13-16(14)22-20(27)19-18(15-11-6-5-7-12-15)25-26-17(4-2)23-24-21(26)28-19/h5-13,18-19,25H,3-4H2,1-2H3,(H,22,27)

InChI Key

XQZMPXKNBNHZFT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2C(NN3C(=NN=C3S2)CC)C4=CC=CC=C4

Origin of Product

United States

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